3-(1,3-benzodioxol-5-yl)-5-(2-furyl)-1,2,4-oxadiazole
Overview
Description
3-(1,3-benzodioxol-5-yl)-5-(2-furyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its various pharmacological properties. This compound is also known as benzofuran-2-yl-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-amine and is commonly referred to as BFD-520.
Mechanism of Action
The mechanism of action of BFD-520 is not fully understood, but it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. BFD-520 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5), which are enzymes involved in the inflammatory response. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation.
Biochemical and Physiological Effects
BFD-520 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases such as cancer and neurodegenerative disorders. BFD-520 has also been found to have anti-angiogenic effects, which may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using BFD-520 in lab experiments is its broad-spectrum pharmacological activity. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of using BFD-520 in lab experiments is its low solubility in water, which may limit its bioavailability.
Future Directions
There are several future directions for the research and development of BFD-520. One potential direction is the investigation of its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its anti-cancer activity in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of BFD-520 and to optimize its pharmacological properties.
Scientific Research Applications
BFD-520 has been extensively studied for its various pharmacological properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant activities. BFD-520 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c1-2-10(16-5-1)13-14-12(15-19-13)8-3-4-9-11(6-8)18-7-17-9/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGNTCNURQYES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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